3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. This intermediate is then reacted with 4-(cyclopentyloxy)benzaldehyde and 4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can lead to azide derivatives .
Scientific Research Applications
3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to involve disruption of cellular processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole
- 3-[(3-chlorobenzyl)sulfanyl]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole
Uniqueness
What sets 3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the cyclopentyloxy group, in particular, may influence its interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C21H22ClN3OS |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(4-cyclopentyloxyphenyl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C21H22ClN3OS/c1-25-20(15-10-12-18(13-11-15)26-17-7-3-4-8-17)23-24-21(25)27-14-16-6-2-5-9-19(16)22/h2,5-6,9-13,17H,3-4,7-8,14H2,1H3 |
InChI Key |
YIVJRRDHKAZVFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=C(C=C3)OC4CCCC4 |
Origin of Product |
United States |
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